molecular formula C9H4F3NO2 B1502184 3-(Trifluoromethoxy)benzoyl cyanide CAS No. 80277-37-8

3-(Trifluoromethoxy)benzoyl cyanide

Cat. No.: B1502184
CAS No.: 80277-37-8
M. Wt: 215.13 g/mol
InChI Key: DHCKMFJADUJMCT-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzoyl cyanide is a chemical compound with the linear formula CF3OC6H4CO2H . It has a molecular weight of 206.12 . It is related to 3-(Trifluoromethoxy)benzoic acid , which is a compound used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H, (H,12,13) . This indicates the arrangement of atoms and their connectivity.

Safety and Hazards

The safety data sheet for a related compound, 3-(Trifluoromethoxy)benzoic acid, indicates that it causes skin irritation and serious eye irritation. It also may cause respiratory irritation .

Future Directions

While specific future directions for 3-(Trifluoromethoxy)benzoyl cyanide are not mentioned, there is a growing interest in fluorinated compounds in pharmaceutical research. For example, trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs have been reviewed for the last 20 years . This suggests that research into fluorinated compounds, including this compound, may continue to be a significant area of interest.

Properties

IUPAC Name

3-(trifluoromethoxy)benzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCKMFJADUJMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696383
Record name 3-(Trifluoromethoxy)benzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80277-37-8
Record name 3-(Trifluoromethoxy)benzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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